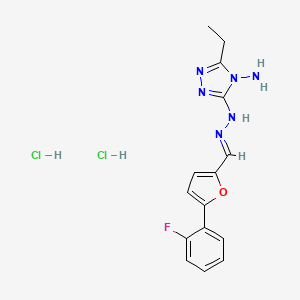

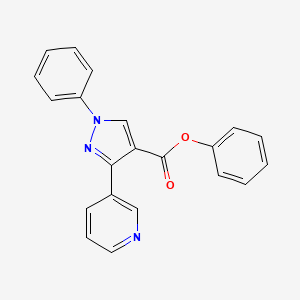

![molecular formula C15H15FN2O3S B5809802 N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)

N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as F535 or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and autoimmune diseases. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that plays a crucial role in the regulation of B cell receptor signaling.

科学的研究の応用

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as N1-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, have been recognized for their pharmacological potential, including antileishmanial and antimalarial activities. These compounds can be synthesized and structurally verified using techniques like FTIR and NMR. They show promise in inhibiting the growth of parasites responsible for diseases like leishmaniasis and malaria, which affect millions worldwide .

Drug Design and Development

The presence of a fluorine atom in the compound’s structure can significantly influence its pharmacological profile. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s conformation, membrane permeability, and metabolic stability. This makes N1-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide a valuable candidate in the design and development of new drugs with enhanced efficacy and pharmacokinetic properties .

Biological Activity Enhancement

The structural features of N1-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide allow it to serve as a scaffold for creating biologically active compounds. Its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules makes it a versatile tool in medicinal chemistry for enhancing biological activity .

Structure-Activity Relationship (SAR) Studies

The compound’s diverse substituents and stereochemistry play a crucial role in its biological interactions. SAR studies can reveal how different stereoisomers and spatial orientations of substituents lead to varied biological profiles, which is essential for understanding and improving drug-receptor binding .

Synthesis of Bioactive Molecules

N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be used as a precursor or intermediate in the synthesis of a wide range of bioactive molecules. Its unique chemical structure allows for the creation of compounds with potential therapeutic applications in various diseases .

Computational Studies and Molecular Docking

The compound’s structure makes it suitable for computational studies and molecular docking, which are critical in the preclinical phase of drug development. These studies can predict the interaction between the compound and target proteins, aiding in the optimization of drug candidates before they proceed to clinical trials .

特性

IUPAC Name |

N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-11-6-8-12(9-7-11)22(20,21)17-10-15(19)18-14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDFQURKDVAUGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

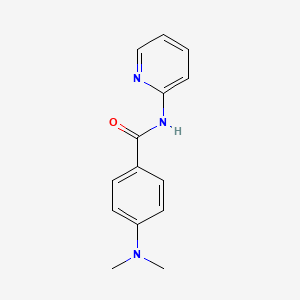

![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)

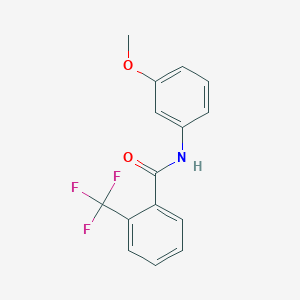

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)

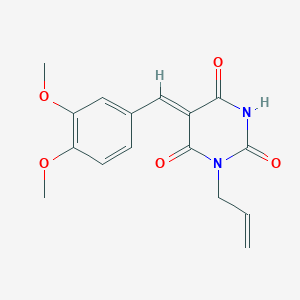

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)

![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)